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Compound of Interest

Compound Name: Pamoic acid disodium

Cat. No.: B11932428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pamoic Acid Disodium (CAS 6640-22-

8), a compound increasingly recognized for its biological activity beyond its traditional use as a

pharmaceutical excipient. This document details its chemical and physical properties, biological

activity as a GPR35 agonist, and the experimental methodologies used to characterize its

function.

Chemical and Physical Properties
Pamoic acid disodium, also known as disodium pamoate, is the disodium salt of pamoic acid.

It is typically a pale yellow to yellow powder.[1][2]
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Property Value Reference

CAS Number 6640-22-8 [3][4][5][6][7][8][9][10][11]

Molecular Formula C₂₃H₁₄Na₂O₆ [2][3][4][5][6][8][12]

Molecular Weight 432.33 g/mol [2][4][5][6][8][12]

Appearance Pale yellow to yellow powder [1][2]

Melting Point >300 °C [1][5][13]

Solubility
Soluble in water (to 100 mM)

and DMSO (to 75 mM)
[4]

Purity ≥99% (HPLC) [2][4][7]

Storage Desiccate at room temperature [4][7]

Biological Activity: A Potent GPR35 Agonist
Pamoic acid disodium is a potent agonist of the G protein-coupled receptor 35 (GPR35), an

orphan receptor implicated in various physiological and pathological processes.[4][7][8][14] Its

activation of GPR35 initiates downstream signaling cascades, leading to various cellular

responses.

Quantitative Biological Data
Parameter Value Cell Line Assay Reference

GPR35a

Internalization

EC₅₀

22 nM

U2OS cells

expressing HA-

GPR35a

On-cell Western

analysis
[7]

ERK1/2

Phosphorylation

EC₅₀

65 nM

U2OS cells

expressing

GPR35a

Western blot

analysis
[7]

Signaling Pathways
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Pamoic acid disodium-mediated activation of GPR35 triggers two primary signaling

pathways: a G protein-dependent pathway involving Gαi/o and a G protein-independent

pathway mediated by β-arrestin2.
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GPR35 Signaling Pathway Activated by Pamoic Acid Disodium.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

biological activity of Pamoic Acid Disodium. These protocols are based on the studies by

Zhao et al. (2010).

GPR35 Internalization Assay (On-Cell Western)
This assay quantifies the agonist-induced internalization of GPR35 from the cell surface.

Cell Line: U2OS cells stably expressing HA-tagged GPR35a (UGPR35a cells).

Methodology:

Cell Plating: Seed UGPR35a cells in a 96-well plate and grow to 80-90% confluency.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b11932428?utm_src=pdf-body
https://www.benchchem.com/product/b11932428?utm_src=pdf-body-img
https://www.benchchem.com/product/b11932428?utm_src=pdf-body
https://www.benchchem.com/product/b11932428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antibody Labeling: Wash cells with ice-cold PBS. Incubate with a primary antibody against

the HA tag (e.g., mouse anti-HA) in blocking buffer for 1 hour at 4°C to label surface

receptors.

Washing: Wash the cells three times with ice-cold PBS to remove unbound primary antibody.

Agonist Stimulation: Treat cells with varying concentrations of Pamoic acid disodium or

vehicle control in serum-free media and incubate for 40 minutes at 37°C to allow for receptor

internalization.

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

Secondary Antibody Incubation: Without permeabilizing the cells, incubate with a

fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a

fluorescent dye) for 1 hour at room temperature to label the remaining surface receptors.

Quantification: Measure the fluorescence intensity using an appropriate plate reader. The

decrease in fluorescence intensity corresponds to the extent of receptor internalization.

Data Analysis: Calculate the EC₅₀ value from the concentration-response curve.
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Seed HA-GPR35a expressing
U2OS cells in 96-well plate

Label surface receptors with
anti-HA antibody at 4°C

Wash to remove unbound antibody

Stimulate with Pamoic Acid
Disodium at 37°C

Fix cells

Incubate with fluorescent
secondary antibody (no permeabilization)

Measure fluorescence to quantify
remaining surface receptors

Calculate EC50

 

Serum-starve GPR35a
expressing U2OS cells

Stimulate with Pamoic Acid
Disodium for optimal time

Lyse cells and quantify protein

Separate proteins by SDS-PAGE
and transfer to membrane

Probe with anti-p-ERK1/2 and
anti-total-ERK1/2 antibodies

Detect with HRP-conjugated
secondary antibody and ECL

Quantify band intensities and
normalize p-ERK to total ERK

Calculate EC50
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Acclimate male ICR mice

Administer Pamoic Acid Disodium (s.c.)
or vehicle

Inject acetic acid (i.p.) after
pre-treatment time

Observe and count the number of
writhes for 20 minutes

Compare treated groups to control
and calculate % inhibition

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science
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